molecular formula C15H18F2N4OS B2683592 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790270-93-8

4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2683592
CAS RN: 790270-93-8
M. Wt: 340.39
InChI Key: HAAHJJOVKVCGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Structural and Theoretical Analysis Research on derivatives of 1,2,4-triazoles, which share a structural relationship with the specified compound, has been focused on understanding the intermolecular interactions and their implications on molecular packing. These studies have utilized methods like single crystal X-ray diffraction and computational procedures to evaluate the role of interactions such as C-H…F, C-H…S, and π … π in the crystalline solid state (R. Shukla et al., 2017).

Antifungal and Antibacterial Agents Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their in vitro antifungal activities. These compounds have shown varying degrees of efficacy against pathogens such as Cryptococcus neoformans, Aspergillus niger, and Candida albicans, indicating their potential as antifungal agents (J. Sangshetti & D. Shinde, 2011). Additionally, studies have explored the synthesis of triazole derivatives for antimicrobial activities, revealing promising results against various microorganisms and suggesting their application as antimicrobial agents (Hacer Bayrak et al., 2009).

Cancer Research The anti-neoplastic activity of triazole derivatives against cancer models has been a subject of study. These compounds have been tested for their effectiveness in inhibiting tumor growth, with certain derivatives showing significant anticancer activity against Dalton’s Lymphoma Ascitic in mice. The research suggests these compounds could be explored further for their therapeutic potential in cancer treatment (K. Arul & A. Smith, 2016).

Molecular Docking and EGFR Inhibition The study of benzimidazole derivatives bearing 1,2,4-triazole in the context of cancer research has included molecular docking to understand the interaction with the epidermal growth factor receptor (EGFR) binding pocket. These analyses help in identifying potential anti-cancer properties of triazole derivatives, indicating their relevance in the development of cancer therapeutics (A. Karayel, 2021).

Corrosion Inhibition Triazole derivatives have also been investigated for their application as corrosion inhibitors. The effectiveness of these compounds in protecting mild steel in hydrochloric acid solutions has been demonstrated, highlighting their potential in industrial applications to prevent corrosion (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2014).

properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4OS/c16-14(17)22-12-6-4-11(5-7-12)21-13(18-19-15(21)23)10-20-8-2-1-3-9-20/h4-7,14H,1-3,8-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAHJJOVKVCGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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